molecular formula C7H6BClO3 B6360253 4-Chloro-3-formylphenylboronic acid CAS No. 2354338-14-8

4-Chloro-3-formylphenylboronic acid

Cat. No.: B6360253
CAS No.: 2354338-14-8
M. Wt: 184.39 g/mol
InChI Key: KRAAFMSZJGQITE-UHFFFAOYSA-N
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Description

4-Chloro-3-formylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound features a chloro substituent at the 4-position and a formyl group at the 3-position on the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Boronic acid is a strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Safety and Hazards

The safety data sheet for 4-Formylphenylboronic acid, a compound similar to 4-Chloro-3-formylphenylboronic acid, indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

Future Directions

The addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range and in broader applications . This suggests potential future directions for the development of new compounds and applications in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-formylphenylboronic acid is known to participate in Suzuki-Miyaura reactions , which are important for the synthesis of many inhibitors of serine proteases . The compound interacts with various enzymes and proteins, contributing to the growth, progression, and metastasis of tumor cells .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a mild electrophile. It can form reversible covalent bonds with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are known for their stability, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Boronic acids are generally well-tolerated, with toxic effects typically observed only at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to participate in Suzuki-Miyaura reactions . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids can be directed to specific compartments or organelles based on their chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-formylphenylboronic acid typically involves the borylation of 4-chloro-3-formylphenyl derivatives. One common method is the palladium-catalyzed borylation of 4-chloro-3-formylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-formylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-formylphenylboronic acid is unique due to the presence of both chloro and formyl substituents, which provide distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways. The combination of these functional groups allows for selective transformations and the synthesis of complex molecules .

Properties

IUPAC Name

(4-chloro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAAFMSZJGQITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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